Sulfallantoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

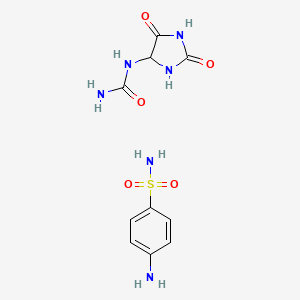

Sulfallantoin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 256.23 g/mol. Sulfallantoin is known for its antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for drug development.

Scientific Research Applications

Wound Treatment : Sulfallantoin ointment has been used in the treatment of wounds, showing encouraging results without local or systemic reactions. However, it appears not to influence ulcerations resulting from intensive irradiation (Imler, 1942).

Impact on Plant Growth : Studies on carbamate herbicides like Sulfallantoin have examined their effects on plant growth and VA mycorrhizal infection. These herbicides, including Sulfallantoin, do not significantly affect VA mycorrhizal infection but can decrease plant growth when applied to soil (Ocampo & Barea, 1985).

Antimicrobial Applications : Sulfallantoin and related compounds have been evaluated for antimicrobial activity. Studies have investigated the traditional uses of various plants for microbial-associated conditions, revealing the potential antimicrobial properties of these compounds (de Souza et al., 2004).

Environmental Impact of Sulfonamides : The presence of sulfonamides, a group including Sulfallantoin, in the environment, particularly from agricultural activities, has been studied. These compounds can affect microbial populations and potentially pose hazards to human health (Baran et al., 2011).

Drug Interactions and Hepatotoxicity : Research on Sulindac, a related compound, highlights the potential for drug interactions and hepatotoxicity due to the inhibition of hepatic transport proteins. This could provide insights into the interactions of similar compounds like Sulfallantoin (Lee et al., 2010).

Sulfur Research in Materials Science : Sulfur, a key component in Sulfallantoin, is extensively studied in materials science for various applications, including in energy, environmental technology, and biology (Boyd, 2016).

Anticancer and Antiviral Properties : Sulfonamide derivatives, like Sulfallantoin, have shown potential as anticancer and antiviral agents. This suggests possible applications of Sulfallantoin in these fields (Scozzafava et al., 2003).

Treatment of Type 2 Diabetes : Sulphonylureas, a category including Sulfallantoin, have been studied for their effectiveness in the management of type 2 diabetes, focusing on patient compliance and treatment frequency (Kardas, 2005).

properties

IUPAC Name |

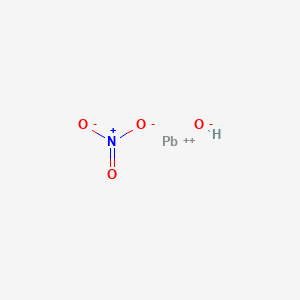

4-aminobenzenesulfonamide;(2,5-dioxoimidazolidin-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.C4H6N4O3/c7-5-1-3-6(4-2-5)11(8,9)10;5-3(10)6-1-2(9)8-4(11)7-1/h1-4H,7H2,(H2,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHWJLGRLLCZRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N.C1(C(=O)NC(=O)N1)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657606 |

Source

|

| Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfallantoin | |

CAS RN |

12124-90-2 |

Source

|

| Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[6.2.0]deca-1,3,5,7-tetraene](/img/structure/B577146.png)

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)